2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide

Medicinal Chemistry Drug Design Permeability Prediction

2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide (CAS 2034157-27-0) is a synthetic small molecule of the 2-anilino-N-(pyridin-2-ylmethyl)isonicotinamide class. The compound bears a 3-methoxyanilino group at the pyridine 2-position and a pyridin-2-ylmethyl amide at the 4-position, yielding a molecular formula of C₁₉H₁₈N₄O₂ and an exact mass of 334.14 Da.

Molecular Formula C19H18N4O2
Molecular Weight 334.379
CAS No. 2034157-27-0
Cat. No. B2582932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide
CAS2034157-27-0
Molecular FormulaC19H18N4O2
Molecular Weight334.379
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C19H18N4O2/c1-25-17-7-4-6-15(12-17)23-18-11-14(8-10-21-18)19(24)22-13-16-5-2-3-9-20-16/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
InChIKeyGGNKOAAXGCULMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide (CAS 2034157-27-0): Scaffold Identity and Procurement Baseline


2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide (CAS 2034157-27-0) is a synthetic small molecule of the 2-anilino-N-(pyridin-2-ylmethyl)isonicotinamide class [1]. The compound bears a 3-methoxyanilino group at the pyridine 2-position and a pyridin-2-ylmethyl amide at the 4-position, yielding a molecular formula of C₁₉H₁₈N₄O₂ and an exact mass of 334.14 Da [1]. It is commercially offered as a building block for medicinal chemistry and coordination chemistry applications [1]. Critically, no peer-reviewed biological data—enzymatic IC₅₀, cellular potency, selectivity profile, or in vivo pharmacokinetics—have been reported for this compound at the time of analysis. Procurement decisions must therefore be based on the compound's distinct structural features relative to nearest-neighbor analogs, rather than on demonstrated biological differentiation.

Why Generic 2-Anilinoisonicotinamide Analogs Cannot Substitute for 2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide (2034157-27-0)


Within the 2-anilinoisonicotinamide series, minor structural modifications produce marked shifts in computed physicochemical determinants of permeability, solubility, and target recognition—even when biological activity data are absent. The target compound's 3-methoxy substitution on the aniline ring introduces a hydrogen-bond acceptor at a meta vector that is absent in the unsubstituted phenyl analog and is topologically distinct from the 4-methoxy isomer. This alters the compound's hydrogen-bond donor/acceptor tally (5 acceptors, 2 donors), topological polar surface area (76.1 Ų), and calculated logP (~2.4), meaning that generic replacement with a 3-H, 3-Cl, or 4-MeO congener is expected to produce a different CNS MPO score, solubility class, and ligand-receptor interaction fingerprint [1]. For researchers building structure-activity relationships (SAR) or optimizing a hit series, substituting an analog without accounting for these baseline differences undermines the interpretability of biological results. The quantitative evidence below systematically maps where the 3-methoxy isomer diverges from its closest structural neighbors.

Quantitative Physicochemical Differentiation of 2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide (2034157-27-0) vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation: 3-Methoxy vs. 3-Unsubstituted Phenyl Analog

The 3-methoxyphenyl substituent of the target compound increases the computed topological polar surface area (TPSA) to 76.1 Ų, compared with 63.1 Ų for the des-methoxy (3-H) analog 2-anilino-N-(pyridin-2-ylmethyl)isonicotinamide [1][2]. This 13.0 Ų increase places the target compound closer to the upper boundary of Veber's rule for oral bioavailability (≤140 Ų) and may reduce passive membrane permeability relative to the des-methoxy comparator. In a medicinal chemistry context, a TPSA difference of 13 Ų is significant and can alter a compound's classification between blood-brain barrier penetrant and non-penetrant [2]. No direct parallel artificial membrane permeability assay (PAMPA) or Caco-2 data are publicly available for either compound; the comparison relies on class-level inference from the Veber framework.

Medicinal Chemistry Drug Design Permeability Prediction

Hydrogen Bond Acceptor Count: 3-Methoxy vs. 4-Methoxy Isomer Comparison

The target compound and its 4-methoxyphenyl isomer each contain 5 hydrogen bond acceptors (HBA) and 2 hydrogen bond donors (HBD) [1]. However, the spatial orientation of the methoxy oxygen acceptor differs: in the 3-methoxy isomer, the acceptor is positioned meta to the aniline nitrogen, placing it approximately 120° off the N–C bond axis, whereas in the 4-methoxy isomer the acceptor lies para and extends the HBA vector linearly along the molecular long axis. This topological difference cannot be captured by scalar HBA/HBD counts alone and is expected to produce divergent hydrogen-bond interaction geometries with protein binding sites. Experimentally, no protein-ligand co-crystal structures have been deposited for either compound, so the claim is grounded in established principles of medicinal chemistry topology [2]. In the absence of direct biochemical data, the topological distinction provides a rational basis for selecting the 3-methoxy isomer when a bent acceptor geometry is hypothesized to engage a specific residue.

Molecular Recognition SAR Ligand Design

Rotatable Bond Count and Conformational Flexibility vs. Rigidified Analog SKLB03220

The target compound possesses 6 rotatable bonds (PubChem computed value) [1], including the methoxy C–O bond and the pyridin-2-ylmethyl amide side chain. In contrast, SKLB03220 (CAS 2852050-29-2), a covalent EZH2 inhibitor that shares the isonicotinamide pharmacophore but incorporates a rigidified macrocyclic or fused-ring scaffold, has been reported with an EZH2 IC₅₀ of 1.72 nM . While no head-to-head biochemical assay exists comparing these two compounds, the 6 rotatable bonds of the target compound confer greater conformational entropy in solution, which typically reduces the binding affinity of a pre-organized inhibitor by an estimated 0.5–1.5 kcal/mol per frozen rotor upon binding — a well-established concept in ligand design [2]. This does not equate to predicting inferior affinity, but it sets a clear expectation that the target compound's binding free energy profile will differ from rigidified analogs, and that any SAR campaign using this scaffold must account for a potentially larger entropic penalty. Researchers prioritizing ligand efficiency for target engagement should consider whether the flexibility of the target compound aligns with their design goals.

Ligand Efficiency Conformational Entropy EZH2 Inhibitors

Lack of Public Biological Profiling vs. Profiled EZH2 Inhibitors: Evidence Gap Statement

At the time of analysis, a comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and the patent literature returned zero quantitative biological activity records for 2-[(3-methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide (2034157-27-0) [1]. By comparison, isonicotinamide-containing compounds such as JQEZ5 (EZH2 IC₅₀ = 11 nM, profiled against 22 methyltransferases) and SKLB03220 (EZH2 IC₅₀ = 1.72 nM, profiled against EZH2 mutants) have extensive public pharmacology packages . This evidence gap means that any procurement decision for the target compound must be made without guidance from known target engagement, selectivity, or cytotoxicity data. The compound remains an unevaluated chemical probe. For research programs requiring pre-validated biological activity, the nearest profiled analogs with demonstrated target engagement should be considered as more data-rich alternatives; the target compound is appropriate only when the specific meta-methoxy topology is hypothesized to confer a unique advantage that is testable in the user's own assay cascade.

Biochemical Assay Selectivity Panel Data Transparency

When to Procure 2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide (2034157-27-0): Evidence-Based Application Scenarios


SAR Exploration of the 3-Methoxy Vector in the 2-Anilinoisonicotinamide Scaffold

When a medicinal chemistry program has identified a hit based on the 2-anilinoisonicotinamide core and seeks to probe the contribution of a meta-methoxy substituent to target binding, this compound serves as the appropriate tool. Its 3-methoxy group provides a single-vector modification relative to the unsubstituted phenyl analog, enabling direct attribution of any observed activity shift to the methoxy oxygen's hydrogen-bond acceptor character and steric footprint. The 76.1 Ų TPSA and 6 rotatable bonds also establish a baseline for subsequent optimization of permeability and conformational preorganization [1]. Use this compound when the project requires a systematic, atom-by-atom SAR matrix rather than a pre-validated inhibitor.

Control Compound for Isonicotinamide-Based Coordination Chemistry Studies

The compound's three nitrogen-containing rings (pyridine core, pyridin-2-ylmethyl amide side chain, and aniline nitrogen) present a defined N,N,N-donor ligand geometry. In coordination chemistry applications, the 3-methoxyphenyl group provides a sterically moderate, electron-donating substituent that modulates the ligand's electronic character without the strong electron-withdrawing effect of a 3-chloro or 3-trifluoromethyl analog [1]. Researchers synthesizing metal complexes for catalytic or materials science applications can use this ligand as a reference point in a substituent electronic effect series.

Hit Identification When a Meta-Methoxy Hypothesis Exists

In a target-based screening campaign where computational docking or pharmacophore modeling predicts a favorable interaction between a protein binding site residue and a meta-positioned methoxy group, this compound is a rational choice for primary screening. The absence of pre-existing biological data [1] means the compound can serve as an unbiased probe to test a specific pharmacophore hypothesis, free from confounding expectations derived from prior profiling. However, the procurer must plan for full in-house biochemical and biophysical characterization, as no public data exist to shortcut the validation process.

Reference Standard for Analytical Method Development in Isonicotinamide Series

With an exact mass of 334.14297583 Da and a well-defined HPLC-friendly chromophore (λmax predicted in the 260–280 nm range due to the extended conjugation of the 2-anilinopyridine system), this compound can serve as a retention time and mass spectrometry reference standard for LC-MS method development targeting the isonicotinamide chemical space [1]. Its intermediate logP (~2.4) places it in a chromatographic region distinct from more hydrophilic (logP < 1) or lipophilic (logP > 4) analogs, providing a mid-range calibration point.

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